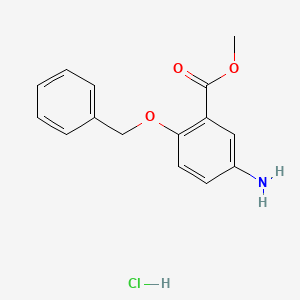

Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride

Description

Properties

Molecular Formula |

C15H16ClNO3 |

|---|---|

Molecular Weight |

293.74 g/mol |

IUPAC Name |

methyl 5-amino-2-phenylmethoxybenzoate;hydrochloride |

InChI |

InChI=1S/C15H15NO3.ClH/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11;/h2-9H,10,16H2,1H3;1H |

InChI Key |

NGZADAQWUCTKNC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

The initial step involves the benzylation of methyl 5-acetyl-2-hydroxybenzoate to introduce the benzyloxy moiety at the 2-position. This is achieved by reacting methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base (e.g., potassium carbonate) and a catalyst in a suitable polar solvent such as dimethylformamide (DMF) or acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 5-acetyl-2-hydroxybenzoate, Benzyl chloride |

| Base | Potassium carbonate or similar |

| Catalyst | Phase transfer catalysts or none |

| Solvent | DMF, acetone, or other polar aprotic solvents |

| Temperature | Reflux (60–80°C) |

| Reaction Time | 4–8 hours |

| Product | Methyl 5-acetyl-2-(benzyloxy)benzoate |

This step yields the benzyl-protected intermediate with high regioselectivity and purity.

Bromination of the Acetyl Group

The benzylated intermediate undergoes selective bromination at the acetyl side chain to form methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. Bromination agents include N-bromosuccinimide (NBS), hydrobromic acid, dibromodimethylhydantoin (DBDMH), or liquid bromine, with NBS being preferred for its selectivity and ease of handling.

The bromination is catalyzed by acids such as sulfuric acid or Lewis acids including aluminum chloride, ferric chloride, or zinc chloride. The reaction is typically conducted in solvents like acetone, methanol, or acetonitrile under controlled temperature (around 60°C).

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 5-acetyl-2-(benzyloxy)benzoate, NBS |

| Catalyst | Sulfuric acid or aluminum chloride |

| Solvent | Acetone, methanol, or acetonitrile |

| Temperature | 50–60°C |

| Reaction Time | 3–6 hours |

| Product | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate |

Post-reaction, the product is purified by filtration, centrifugation, or decantation, followed by drying under vacuum or in a tray dryer to achieve desired moisture content.

Amination to Introduce the 5-Amino Group

The conversion of the bromoacetyl intermediate to the amino derivative involves nucleophilic substitution or reductive amination steps. The bromine atom is displaced by an amino group, often via reaction with ammonia or an appropriate amine source under controlled conditions.

This step can be facilitated by polar solvents such as dimethylformamide or dimethyl sulfoxide, and may require heating to moderate temperatures (50–80°C) to drive the substitution to completion.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, Ammonia or amine source |

| Solvent | DMF, DMSO |

| Temperature | 50–80°C |

| Reaction Time | 6–12 hours |

| Product | Methyl 5-amino-2-(benzyloxy)benzoate |

Formation of Hydrochloride Salt

The free base methyl 5-amino-2-(benzyloxy)benzoate is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound's stability, solubility, and handling properties.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 5-amino-2-(benzyloxy)benzoate, HCl |

| Solvent | Ethanol, methanol, or water |

| Temperature | Room temperature to reflux |

| Reaction Time | 1–3 hours |

| Product | Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride |

The salt is isolated by filtration or crystallization and dried to yield the final product with high purity.

| Step No. | Reaction Type | Key Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzylation | Benzyl chloride, base, polar solvent, reflux | Methyl 5-acetyl-2-(benzyloxy)benzoate | High regioselectivity |

| 2 | Bromination | NBS, acid catalyst, acetone/methanol, 50–60°C | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Purification by filtration |

| 3 | Amination | Ammonia or amine, DMF/DMSO, 50–80°C | Methyl 5-amino-2-(benzyloxy)benzoate | Nucleophilic substitution |

| 4 | Salt formation | HCl, ethanol/methanol, room temp to reflux | This compound | Improves solubility, stability |

The use of N-bromosuccinimide as the brominating agent in the presence of sulfuric acid or aluminum chloride as catalysts provides high selectivity and yields in the bromination step.

Polar aprotic solvents such as DMF and DMSO facilitate efficient nucleophilic substitution during amination, enhancing reaction rates and yields.

Avoiding the conversion of related intermediates back to free bases before coupling steps improves process economics and reduces impurities.

Purification techniques such as recrystallization from alcohols (methanol, ethanol) or acetone ensure high purity (>98%) of the final hydrochloride salt.

Drying under vacuum or fluid bed drying achieves optimal moisture content, critical for storage stability and downstream processing.

The preparation of this compound involves a well-defined sequence of benzylation, bromination, amination, and salt formation steps. Careful selection of reagents, catalysts, solvents, and reaction conditions enables high purity and yield, suitable for pharmaceutical intermediate production. The process benefits from optimized bromination using N-bromosuccinimide and acid catalysts, efficient amination in polar solvents, and effective purification and drying protocols. These methods are supported by patent literature and peer-reviewed research, ensuring a robust and scalable synthesis pathway.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride has the molecular formula and a molecular weight of approximately 293.75 g/mol. The compound features a benzyloxy group attached to a benzoate moiety, along with an amino group at the 5-position, which contributes to its biological activity and solubility profile.

Drug Development

This compound is primarily utilized in pharmaceutical chemistry for its role as an intermediate in the synthesis of various bioactive compounds. Its structural characteristics make it valuable for:

- Inhibiting Cytochrome P450 Enzymes : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2D6. These enzymes are crucial for drug metabolism, making the compound relevant in pharmacokinetic studies and drug-drug interaction assessments.

- Antibiotic Potentiation : The compound has been studied for its ability to enhance the efficacy of antibiotics against resistant bacterial strains. For instance, it has shown potential in increasing the potency of clarithromycin against E. coli by affecting membrane permeability .

Cosmetic Formulations

The compound is also explored in cosmetic science due to its properties that can enhance skin penetration and stability of formulations:

- Topical Applications : this compound can be incorporated into topical formulations aimed at improving skin hydration and delivering active ingredients more effectively. Its ability to modulate skin permeability makes it a candidate for dermatological products .

- Safety and Efficacy Studies : Cosmetic products containing this compound undergo rigorous safety assessments, including in vivo tests to evaluate skin irritation and allergenicity. These studies ensure that formulations meet regulatory standards before market introduction .

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C19 | Non-competitive | |

| CYP2D6 | Mixed-type |

Table 2: Comparative Efficacy of Antibiotic Potentiation

| Compound Tested | MIC (µg/mL) without Potentiator | MIC (µg/mL) with this compound | Reference |

|---|---|---|---|

| Clarithromycin | 64 | 0.5 | |

| Amoxicillin | 32 | 4 |

Case Study 1: Drug Interaction Study

A study involving healthy volunteers assessed the pharmacokinetics of a drug metabolized by CYP enzymes in the presence of this compound. Results indicated significant alterations in drug clearance rates, highlighting the importance of this compound in understanding drug interactions.

Case Study 2: Cosmetic Efficacy Trial

In a randomized controlled trial evaluating a new moisturizing cream containing this compound, participants reported a statistically significant improvement in skin hydration over eight weeks compared to a control group. This suggests potential benefits for its use in cosmetic formulations targeting dry skin conditions .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-amino-2-(dimethylamino)benzoate Hydrochloride

- Structure: Differs by replacing the benzyloxy group with a dimethylamino substituent at the 2-position.

- Molecular Formula: C₁₀H₁₄N₂O₂Cl (vs. C₁₅H₁₆ClNO₃ for the target compound) .

- In contrast, the benzyloxy group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Applications : Used in medicinal chemistry as intermediates for kinase inhibitors or receptor ligands, similar to benzyloxy-substituted analogs .

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

- Structure : A phenylglycine derivative with a 2-chlorophenyl group and methyl ester.

- Molecular Formula: C₁₀H₁₁Cl₂NO₂ (vs. C₁₅H₁₆ClNO₃ for the target compound) .

- Key Features: The chlorophenyl group enhances steric bulk and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

- Applications : Used as chiral building blocks in asymmetric synthesis, contrasting with the target compound’s likely role in benzannulation or as a pharmacophore modifier .

Metabutoxycaine Hydrochloride

- Structure: A benzoate ester with a diethylaminoethyl group and a butoxy substituent.

- Molecular Formula: C₁₇H₂₈N₂O₂·HCl (vs. C₁₅H₁₆ClNO₃ for the target compound) .

- Key Features: The diethylaminoethyl chain confers local anesthetic properties (e.g., sodium channel blocking). The target compound’s benzyloxy and amino groups may instead target enzymes like kinases or proteases.

- Applications : Metabutoxycaine is a local anesthetic, whereas the target compound’s benzyloxy group suggests utility in anticancer or anti-inflammatory drug design .

General Comparison of Physicochemical Properties

| Property | Methyl 5-amino-2-(benzyloxy)benzoate HCl | Methyl 5-amino-2-(dimethylamino)benzoate HCl | Methyl 2-amino-2-(2-chlorophenyl)acetate HCl |

|---|---|---|---|

| Molecular Weight | ~301.75 g/mol | ~238.69 g/mol | ~256.11 g/mol |

| Key Functional Groups | Benzyloxy, amino, ester | Dimethylamino, amino, ester | Chlorophenyl, amino, ester |

| Lipophilicity (LogP) | High (benzyloxy group) | Moderate (polar dimethylamino) | Moderate (chlorophenyl) |

| Solubility | Low in water, high in DMSO | Moderate in water (HCl salt) | Low in water, soluble in ethanol |

| Synthetic Utility | Pharmacophore modification | Intermediate for heterocycles | Chiral synthesis |

Biological Activity

Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity:

- Amino Group : Capable of participating in hydrogen bonding and acting as a nucleophile.

- Benzyloxy Group : Enhances lipophilicity, facilitating interaction with lipid membranes.

- Ester Group : Can undergo hydrolysis, potentially releasing biologically active metabolites.

The molecular formula for this compound is , with a molecular weight of approximately 307.77 g/mol.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. The compound's ability to modulate these enzymes is particularly relevant in pharmacology, especially in optimizing therapeutic regimens.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a candidate for further development in treating bacterial infections .

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Cytochrome P450 Enzymes : By inhibiting these enzymes, the compound can alter the metabolism of co-administered drugs, potentially enhancing their efficacy or toxicity.

- Cell Membrane Interaction : The lipophilicity conferred by the benzyloxy group aids in the compound's ability to penetrate cell membranes, which may enhance its bioavailability and therapeutic effects.

Case Studies and Research Findings

- Pharmacokinetic Studies : A study evaluated the pharmacokinetic profile of this compound in animal models. Results indicated significant alterations in drug metabolism when co-administered with common pharmaceuticals, highlighting its role in potential drug interactions.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests its potential application in treating multi-drug resistant infections .

- Toxicity Assessment : Toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in cellular assays involving human cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-amino-2-methylbenzoate | Contains an amino group but lacks benzyloxy | More potent antimicrobial activity |

| Benzyl 3-amino-4-methylbenzoate | Similar amino structure but different positioning | Potentially higher lipophilicity |

| Ethyl 4-amino-3-(benzyloxy)benzoate | Contains ethyl instead of methyl | Different solubility profile |

This table illustrates how this compound compares to structurally similar compounds regarding biological activity and pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.